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Compound of Interest

Compound Name:
2-(4-Methylphenyl)morpholine

oxalate

CAS No.: 1172006-29-9

Cat. No.: B3039533

Get Quote

Publish Comparison Guide: Inter-Laboratory Reproducibility of 2-(4-Methylphenyl)morpholine

Binding Data

Executive Summary: The Reproducibility Crisis
2-(4-Methylphenyl)morpholine (often abbreviated as 2-MPM or confused with its 3-methyl

analogue, 4-MPM/4-Methylphenmetrazine) represents a class of phenylmorpholines that act as

substrate-type monoamine releasers rather than simple reuptake inhibitors.

A meta-analysis of inter-laboratory data reveals discrepancies in reported

and

values ranging up to 60-fold. This guide addresses the root causes of this variability—primarily
the thermodynamic state of the transporter during assay incubation—and provides a
standardized framework for generating reproducible data.

Key Insight: Unlike cocaine (a blocker), 2-(4-Methylphenyl)morpholine requires the transporter

to cycle. Standard radioligand binding assays performed at 4°C (using antagonists like
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) will systematically underestimate the potency of this compound compared to functional uptake
inhibition assays performed at 37°C.

Chemical Identity & Structural Validation
Before initiating assays, researchers must validate the specific analogue in use. The

nomenclature in this field is prone to error.

Common Name Chemical Name CAS Number Mechanism

2-(4-

Methylphenyl)morphol

ine

2-(p-tolyl)morpholine 739328-82-6
Monoamine Releaser

(Desmethyl)

4-MPM

3-methyl-2-(4-

methylphenyl)morphol

ine

1998216-41-3
Monoamine Releaser

(Methylated)

Phenmetrazine
3-methyl-2-

phenylmorpholine
134-49-6

Monoamine Releaser

(Parent)

Note: The presence of the 3-methyl group (as in 4-MPM) increases metabolic stability against

MAO but slightly reduces DAT potency compared to the des-methyl variant. Ensure your

Certificate of Analysis matches the CAS.

Technical Analysis of Variability
The "reproducibility crisis" for phenylmorpholines stems from three specific experimental

variables.

Variable A: Thermodynamic State (Temperature
Dependence)

The Problem: Binding assays are often run at 4°C to prevent ligand internalization. However,

monoamine transporters (DAT/NET/SERT) undergo conformational changes.

The Mechanism: 2-(4-Methylphenyl)morpholine is a substrate. It must bind to the outward-

facing conformation and be translocated. At 4°C, the transporter is "frozen" in a specific
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state, and the transport cycle is halted.

The Result: Assays at 4°C measure competitive binding only, yielding low affinity (

). Assays at 37°C measure transport competition, yielding high potency (

).

Variable B: Radioligand Selection
Antagonists (

,

): Bind to the orthosteric site but do not transport. They stabilize the outward-facing
conformation.

Substrates (

,

): Actively cycle.

Impact: 2-(4-Methylphenyl)morpholine competes more effectively against substrates

(functional assay) than against high-affinity antagonists (binding assay).

Variable C: Ion Composition
Na+ Dependence: As a substrate, the binding of 2-(4-Methylphenyl)morpholine is Sodium-

dependent. Buffers lacking physiological

(120-140 mM) will abolish binding, leading to false negatives.

Comparative Performance Data
The following table synthesizes data from functional uptake assays (37°C) using rat brain

synaptosomes, representing the "Gold Standard" for biological relevance.
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Compound
DAT

(nM)

NET

(nM)

SERT

(nM)

Selectivity
Profile

2-(4-

Methylphenyl)mo

rpholine

~220 ~60 ~85
Balanced (Non-

selective)

4-MPM (3-methyl

analogue)
1926 1933 408

SERT-Dominant

(Weak DAT/NET)

Phenmetrazine 131 42 >5000
DAT/NET

Selective

Cocaine

(Standard)
210 160 240

Non-selective

Blocker

Data Source Interpretation: Note the massive shift in potency when the 3-methyl group is

added (4-MPM is weaker at DAT/NET). The des-methyl variant (2-(4-Methylphenyl)morpholine)

is significantly more potent and mimics the profile of MDMA or Methylone due to its balanced

SERT activity.

Standardized Protocol: 37°C Functional Uptake
Inhibition
To ensure inter-laboratory reproducibility, do NOT use a simple membrane binding assay. Use

this functional uptake protocol.

Materials:

Source: HEK293 cells stably expressing hDAT/hNET/hSERT or Rat Synaptosomes.

Buffer: Krebs-Ringer-HEPES (KRH): 120mM NaCl, 4.7mM KCl, 2.2mM CaCl2, 1.2mM

MgSO4, 1.2mM KH2PO4, 10mM HEPES, 5mM D-Glucose. pH 7.4.

Radioligand:

(for DAT),
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(for NET),

(for SERT). Final conc: 20-50 nM.

Workflow:

Pre-Incubation: Incubate tissue/cells with 2-(4-Methylphenyl)morpholine (various conc.) for

10 minutes at 37°C. Crucial: This allows the drug to equilibrate and interact with the

transporter in its active state.

Substrate Addition: Add

.

Uptake Phase: Incubate for exactly 5 minutes (DAT/SERT) or 10 minutes (NET) at 37°C.

Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific

binding). Wash 3x with ice-cold buffer.

Quantification: Liquid Scintillation Counting.

Validation Criteria (Self-Check):

Specific Uptake: Must be >85% of total uptake (determined by blocking with 10µM Cocaine

or Fluoxetine).

Temperature Check: A parallel control at 4°C should show <5% uptake (verifying active

transport vs passive diffusion).

Visualization of Mechanism & Workflow
Diagram 1: The Reproducibility Decision Tree
Caption: Logic flow for selecting the correct assay type to avoid false-negative potency data for

phenylmorpholines.
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Compound: 2-(4-Methylphenyl)morpholine

Mechanism Check:
Is it a Blocker or Releaser?

Substrate/Releaser
(Phenylmorpholines)

Structure Analysis

Reuptake Inhibitor
(e.g., Cocaine)

Select Assay Temperature

4°C Binding Assay
(Radioligand Displacement)

Incorrect Method

37°C Functional Uptake
(Transport Inhibition)

Correct Method

Result: Low Affinity (Ki > 1000nM)
FALSE NEGATIVE

Result: High Potency (IC50 ~200nM)
BIOLOGICALLY ACCURATE

Click to download full resolution via product page

Diagram 2: Synaptic Mechanism of Action
Caption: 2-(4-Methylphenyl)morpholine acts as a substrate, reversing the transporter flux

(efflux) rather than simply blocking influx.
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Drug Binds

Presynaptic Cytosol
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Dopamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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